molecular formula C14H19ClN2O B6029808 2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide

2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide

Katalognummer B6029808
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: FNBNQCQKWQYJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

CPCA exerts its pharmacological effects by selectively inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking the reuptake of dopamine, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
CPCA has been shown to increase locomotor activity in animal models, suggesting that it has stimulant-like properties. It has also been shown to enhance cognitive function and improve working memory in animal studies. Additionally, CPCA has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPCA as a research tool is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopaminergic neurotransmission. However, one limitation of CPCA is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Zukünftige Richtungen

There are several potential future directions for research involving CPCA. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of CPCA.

Synthesemethoden

The synthesis of CPCA involves the reaction of 4-chlorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

CPCA has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has also been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of dopamine transporter function.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10(2)16-14(18)17-9-3-4-13(17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNQCQKWQYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.